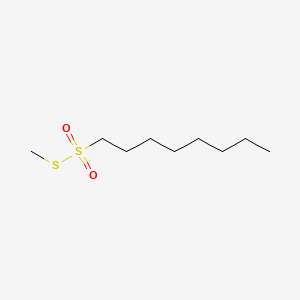
S-Methyl octanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl octanethiosulfonate: is an organosulfur compound characterized by the presence of a thiosulfonate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Methyl octanethiosulfonate can be synthesized through the reaction of octanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the thiosulfonate group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-Methyl octanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the thiosulfonate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiosulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiosulfonates.
Applications De Recherche Scientifique
Chemistry: S-Methyl octanethiosulfonate is used as a reagent in organic synthesis, particularly in the formation of thioethers and sulfonates. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used to study protein interactions and modifications. It can act as a cross-linking agent, helping to stabilize protein structures.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
S-Methyl octanethiosulfonate exerts its effects through the reactivity of the thiosulfonate group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The compound’s mechanism of action involves the modification of thiol groups in proteins, which can alter their function and stability.
Comparaison Avec Des Composés Similaires
S-Methyl methanethiosulfonate: Similar in structure but with a shorter alkyl chain.
S-Ethyl octanethiosulfonate: Similar but with an ethyl group instead of a methyl group.
S-Propyl octanethiosulfonate: Similar but with a propyl group.
Uniqueness: S-Methyl octanethiosulfonate is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required.
Propriétés
Numéro CAS |
7559-46-8 |
|---|---|
Formule moléculaire |
C9H20O2S2 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
1-methylsulfanylsulfonyloctane |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-13(10,11)12-2/h3-9H2,1-2H3 |
Clé InChI |
FFFFGWGAXPYMFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


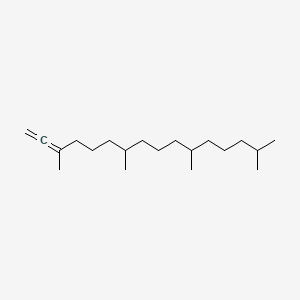


![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
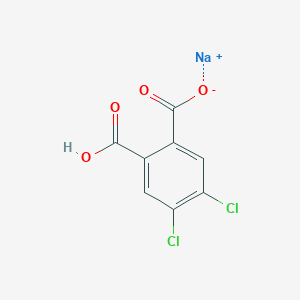
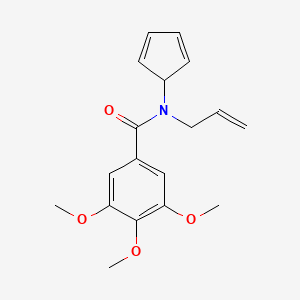
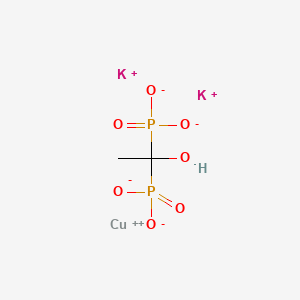
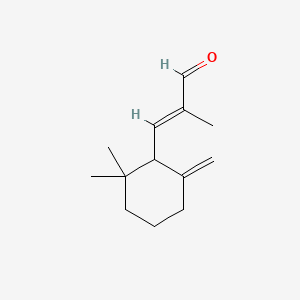
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
